molecular formula C13H18O B12634442 3-(3-iso-Butoxyphenyl)-1-propene

3-(3-iso-Butoxyphenyl)-1-propene

Cat. No.: B12634442
M. Wt: 190.28 g/mol
InChI Key: NHWAKZSYVBYYEY-UHFFFAOYSA-N
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Description

3-(3-iso-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of a phenyl group substituted with an iso-butoxy group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Butoxyphenyl)-1-propene typically involves the alkylation of 3-hydroxyphenylpropene with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of 3-(3-iso-Butoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-iso-Butoxyphenyl)propane.

    Substitution: Formation of 3-(3-iso-Butoxyphenyl)-1-bromopropene.

Scientific Research Applications

3-(3-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The iso-butoxy group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The propene chain may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-iso-Butoxyphenyl methyl sulfide
  • 3-iso-Butoxyphenylboronic acid
  • 3-iso-Butoxyphenethyl alcohol

Uniqueness

3-(3-iso-Butoxyphenyl)-1-propene is unique due to its specific structural features, including the combination of an iso-butoxy group and a propene chain. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C13H18O/c1-4-6-12-7-5-8-13(9-12)14-10-11(2)3/h4-5,7-9,11H,1,6,10H2,2-3H3

InChI Key

NHWAKZSYVBYYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC=C

Origin of Product

United States

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